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  • Product: 4-Amino-3-propoxyphenol
  • CAS: 1342281-39-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-3-propoxyphenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Amino-3-propoxyphenol, a substituted aminophenol derivative of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Amino-3-propoxyphenol, a substituted aminophenol derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its known characteristics and potential applications.

Introduction to 4-Amino-3-propoxyphenol: A Molecule of Interest

4-Amino-3-propoxyphenol belongs to the aminophenol class of organic compounds, which are characterized by a benzene ring substituted with both an amino and a hydroxyl group. These structures are recognized as important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the propoxy group ortho to the amino group and meta to the hydroxyl group in 4-Amino-3-propoxyphenol introduces specific steric and electronic features that can modulate its chemical reactivity and biological activity. This unique substitution pattern makes it a compelling candidate for investigation in drug discovery programs and for the development of novel polymers and dyes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-Amino-3-propoxyphenol is not extensively available in public literature, a combination of computed data from reliable sources and empirical knowledge of analogous compounds allows for a robust characterization.

Table 1: Physical and Chemical Properties of 4-Amino-3-propoxyphenol
PropertyValueSource
IUPAC Name 4-amino-3-propoxyphenolPubChem[1]
CAS Number 1342281-39-3PubChem[1]
Molecular Formula C₉H₁₃NO₂PubChem[1]
Molecular Weight 167.20 g/mol PubChem[1]
Appearance Not specified (likely a solid)Inferred
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Not experimentally determined-
pKa Not experimentally determined-
LogP (XLogP3) 1.8PubChem[1]
Topological Polar Surface Area 55.5 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Synthesis and Manufacturing

A plausible synthetic route for 4-Amino-3-propoxyphenol can be conceptualized based on established organic chemistry principles and patent literature for similar substituted aminophenols. A common strategy involves the etherification of a suitably protected nitrophenol followed by the reduction of the nitro group.

Proposed Synthetic Workflow

SynthesisWorkflow A 4-Nitrophenol B Protection of Hydroxyl Group A->B e.g., Acetylation C Propoxylation B->C Williamson Ether Synthesis (n-propyl bromide, base) D Deprotection C->D Hydrolysis E Reduction of Nitro Group D->E e.g., Catalytic Hydrogenation (H₂, Pd/C) or Metal/Acid Reduction (Sn/HCl) F 4-Amino-3-propoxyphenol E->F

Caption: Proposed synthetic pathway for 4-Amino-3-propoxyphenol.

Step-by-Step Experimental Protocol (Hypothetical)
  • Protection of the Phenolic Hydroxyl Group: 4-Nitrophenol is reacted with a suitable protecting group, such as acetic anhydride, to prevent its reaction in the subsequent etherification step.

  • Williamson Ether Synthesis: The protected 4-nitrophenol is then subjected to a Williamson ether synthesis. This involves reacting the compound with an n-propyl halide (e.g., n-propyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the propoxy group at the 3-position.

  • Deprotection: The protecting group on the hydroxyl function is removed, typically by hydrolysis, to yield 3-propoxy-4-nitrophenol.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or by using a metal-acid combination like tin and hydrochloric acid. The resulting product is 4-Amino-3-propoxyphenol.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, the amino protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 6.0-7.5 ppm). The propoxy group will exhibit a triplet for the methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The chemical shifts for the amino (NH₂) and hydroxyl (OH) protons will be broad and their positions will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 100-160 ppm), with the carbons attached to the oxygen and nitrogen atoms showing characteristic shifts. The three carbons of the propoxy group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3-propoxyphenol is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region.

  • C-N stretch: A band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.20 g/mol ). Fragmentation patterns would likely involve the loss of the propoxy group and other characteristic cleavages of the aromatic ring.

Chemical Reactivity and Stability

The reactivity of 4-Amino-3-propoxyphenol is dictated by its three main functional components: the aromatic ring, the primary amino group, and the phenolic hydroxyl group.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can also be a target for etherification and esterification reactions.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by both the amino and hydroxyl groups, which are ortho-, para-directing. The propoxy group is also an activating, ortho-, para-directing group. The positions ortho and para to the amino and hydroxyl groups are therefore susceptible to electrophilic attack.

Stability: Aminophenols are generally susceptible to oxidation, which can be accelerated by light and air. Therefore, 4-Amino-3-propoxyphenol should be stored in a cool, dark place, preferably under an inert atmosphere to maintain its purity.

Applications in Drug Development and Medicinal Chemistry

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a propoxy group in 4-Amino-3-propoxyphenol can enhance its lipophilicity, potentially improving its pharmacokinetic profile, such as membrane permeability and metabolic stability.

Potential Therapeutic Areas of Interest:
  • Analgesics and Antipyretics: The most famous aminophenol derivative is paracetamol (acetaminophen). 4-Amino-3-propoxyphenol could serve as a starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.

  • Anticancer Agents: Certain substituted aminophenols have demonstrated activity as kinase inhibitors or as agents that induce apoptosis in cancer cells.

  • Antimicrobial Agents: The aminophenol nucleus can be incorporated into structures with antibacterial or antifungal properties.

  • Neuroprotective Agents: Some aminophenol derivatives have been investigated for their antioxidant and neuroprotective effects in models of neurodegenerative diseases.

Drug Design and Development Workflow

DrugDevelopmentWorkflow A 4-Amino-3-propoxyphenol (Lead Compound) B Structural Modification (e.g., Acylation of Amine) A->B C In Vitro Screening (Target Binding, Cell-based Assays) B->C D Lead Optimization (SAR Studies) C->D D->C Iterative Improvement E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Sources

Foundational

A Technical Guide to the Potential Research Applications of 4-Amino-3-propoxyphenol

Abstract 4-Amino-3-propoxyphenol is a substituted aminophenol with a unique combination of reactive functional groups—a primary amine, a hydroxyl group, and a propoxy ether linkage—on an aromatic scaffold. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-3-propoxyphenol is a substituted aminophenol with a unique combination of reactive functional groups—a primary amine, a hydroxyl group, and a propoxy ether linkage—on an aromatic scaffold. While specific research on this compound is nascent, its structural motifs suggest significant potential across various scientific disciplines. This technical guide provides a comprehensive overview of the known characteristics of 4-Amino-3-propoxyphenol and extrapolates its potential research applications based on the well-established chemistry of analogous compounds. We delve into its prospective utility in medicinal chemistry as a scaffold for novel therapeutic agents, in materials science as a monomer for high-performance polymers, and as a versatile intermediate in organic synthesis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable experimental protocols to stimulate and guide future investigations into this promising molecule.

Introduction and Physicochemical Profile

4-Amino-3-propoxyphenol is an aromatic organic compound with the molecular formula C₉H₁₃NO₂.[1] Its structure features a phenol ring substituted with an amino group at position 4 and a propoxy group at position 3. The interplay of these functional groups dictates its chemical reactivity and potential applications. The amino group provides a nucleophilic center and a site for diazotization, while the phenolic hydroxyl group is acidic and can be readily derivatized. The propoxy group, an alkoxy substituent, can influence the compound's lipophilicity and steric profile, which is of particular interest in medicinal chemistry.

Table 1: Physicochemical Properties of 4-Amino-3-propoxyphenol

PropertyValueSource
CAS Number 1342281-39-3[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.20 g/mol [1]
IUPAC Name 4-amino-3-propoxyphenol[1]
SMILES CCCOC1=C(C=CC(=C1)O)N[1]

1.1. Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Amino-3-propoxyphenol is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of 4-Amino-3-propoxyphenol

While a specific, optimized synthesis for 4-Amino-3-propoxyphenol is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of substituted aminophenols. A common strategy involves the reduction of a corresponding nitrophenol.[2]

Diagram 1: Proposed Synthesis of 4-Amino-3-propoxyphenol

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 3-Propoxyphenol C 4-Nitro-3-propoxyphenol A->C Nitration B HNO₃, H₂SO₄ D 4-Nitro-3-propoxyphenol F 4-Amino-3-propoxyphenol D->F Reduction E H₂, Pd/C or Fe/HCl G A 4-Amino-3-propoxyphenol C Schiff Base Synthesis A->C B Aldehydes/Ketones B->C D Structural Characterization (NMR, IR, MS) C->D E In Vitro Antimicrobial Screening (MIC/MBC determination) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G A 4-Amino-3-propoxyphenol C Poly(amic acid) Precursor A->C Polycondensation B Terephthaloyl chloride B->C D Thermal Cyclodehydration C->D E Polybenzoxazole D->E

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-3-propoxyphenol: Synthesis, Characterization, and Historical Context

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Industrial Significance of Aminophenol Derivatives Aminophenols are a class of aromatic compounds containing bo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Industrial Significance of Aminophenol Derivatives

Aminophenols are a class of aromatic compounds containing both amino and hydroxyl functional groups. Their unique chemical nature makes them versatile precursors in a wide range of industrial applications. Historically, the development of synthetic dyes in the 19th and early 20th centuries was a major driver for the exploration of various aminophenol derivatives.[1][2] The reactivity of the amino group allows for diazotization and coupling reactions, forming the basis of many azo dyes. The hydroxyl group, on the other hand, can act as a color modifier or be derivatized to tune the compound's properties.

In the realm of pharmaceuticals, p-aminophenol derivatives are of paramount importance, most notably as key intermediates in the synthesis of analgesics and antipyretics like paracetamol.[3][4] The exploration of various substituted aminophenols has been a continuous effort to discover new active pharmaceutical ingredients (APIs) with improved efficacy, safety profiles, or novel therapeutic applications.[5] Given this context, the synthesis of 4-Amino-3-propoxyphenol can be understood as a logical step in the broader exploration of this important class of organic compounds.

Physicochemical Properties of 4-Amino-3-propoxyphenol

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 4-Amino-3-propoxyphenol are summarized in the table below, with data sourced from the PubChem database.[6]

PropertyValueSource
IUPAC Name 4-amino-3-propoxyphenolPubChem[6]
Molecular Formula C₉H₁₃NO₂PubChem[6]
Molecular Weight 167.20 g/mol PubChem[6]
CAS Number 1342281-39-3PubChem[6]
SMILES CCCOC1=C(C=CC(=C1)O)NPubChem[6]
InChIKey IXQKJALMCUIXGF-UHFFFAOYSA-NPubChem[6]
Predicted LogP 1.8PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

Proposed Synthesis of 4-Amino-3-propoxyphenol

Stage 1: Synthesis of the Precursor, 3-Propoxyphenol

The synthesis of 3-propoxyphenol can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[7][8] In this case, resorcinol (1,3-dihydroxybenzene) is the starting material.

Reaction Scheme for 3-Propoxyphenol Synthesis:

G Resorcinol Resorcinol Reaction Mixture Reaction Mixture Resorcinol->Reaction Mixture PropylBromide 1-Bromopropane PropylBromide->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction Mixture Product 3-Propoxyphenol Reaction Mixture->Product Williamson Ether Synthesis

Caption: Williamson ether synthesis of 3-propoxyphenol.

Experimental Protocol for 3-Propoxyphenol Synthesis:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and a suitable polar aprotic solvent such as acetone.

  • Base Addition: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the mixture. The base will deprotonate one of the hydroxyl groups of resorcinol to form the corresponding phenoxide.

  • Alkylation: Slowly add one equivalent of 1-bromopropane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TTC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure 3-propoxyphenol.

Causality Behind Experimental Choices:

  • Choice of Base: A weak base like potassium carbonate is used to selectively deprotonate one hydroxyl group of resorcinol, minimizing the formation of the dialkylated product.

  • Choice of Alkyl Halide: 1-Bromopropane is a primary alkyl halide, which is ideal for the Sₙ2 mechanism of the Williamson ether synthesis, minimizing the competing elimination reaction.[9]

  • Solvent: A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Stage 2: Synthesis of 4-Amino-3-propoxyphenol

The conversion of 3-propoxyphenol to 4-Amino-3-propoxyphenol can be achieved through a well-precedented sequence of diazotization, coupling, and reduction. This method is analogous to the documented synthesis of 4-Amino-3-methoxyphenol.

Overall Reaction Scheme:

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Reduction SulphanilicAcid Sulphanilic Acid DiazoniumSalt Diazonium Salt SulphanilicAcid->DiazoniumSalt NaNO2 Sodium Nitrite NaNO2->DiazoniumSalt HCl HCl HCl->DiazoniumSalt AzoDye Azo Dye Intermediate DiazoniumSalt->AzoDye Propoxyphenol 3-Propoxyphenol Propoxyphenol->AzoDye NaOH NaOH NaOH->AzoDye FinalProduct 4-Amino-3-propoxyphenol AzoDye->FinalProduct Reducer Reducing Agent (e.g., Na₂S₂O₄) Reducer->FinalProduct

Caption: Proposed three-step synthesis of 4-Amino-3-propoxyphenol.

Experimental Protocol for 4-Amino-3-propoxyphenol Synthesis:

  • Diazotization of Sulphanilic Acid:

    • Dissolve sulphanilic acid and sodium carbonate in water and cool the solution.

    • Add a solution of sodium nitrite.

    • Slowly add this mixture to a cooled solution of hydrochloric acid to form the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve 3-propoxyphenol in an aqueous sodium hydroxide solution and cool it.

    • Slowly add the freshly prepared diazonium salt solution to the 3-propoxyphenol solution. An intensely colored azo dye will precipitate.

  • Reduction of the Azo Dye:

    • Suspend the azo dye in a suitable solvent system (e.g., ethanol/water).

    • Heat the suspension and add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise until the color of the dye is discharged.

    • Upon cooling, the 4-Amino-3-propoxyphenol will crystallize out of the solution.

    • The product can be collected by filtration, washed with cold water, and dried.

Self-Validating System and Trustworthiness:

Each step in this proposed synthesis relies on well-understood and highly reliable organic reactions. The formation of the diazonium salt and the subsequent azo coupling are cornerstone reactions in dye chemistry. The reduction of the azo linkage to form two amino groups is also a standard and high-yielding transformation. The progress of each step can be easily monitored by techniques such as TLC and the final product can be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Historical Context

Given its structure, 4-Amino-3-propoxyphenol is a prime candidate for two major industrial applications:

  • Hair Dye Intermediate: Aminophenols are widely used as "couplers" in oxidative hair dyes.[10] They react with a primary intermediate (typically a p-diamine or p-aminophenol) in the presence of an oxidizing agent (like hydrogen peroxide) to form a wide range of hair colors. The propoxy group at the 3-position would be expected to modify the final color, likely shifting it towards the brown or reddish-brown spectrum. The history of synthetic hair dyes dates back to the early 20th century, with a continuous drive to develop new intermediates that offer a broader palette of colors, improved fastness, and better safety profiles.[1]

  • Pharmaceutical Intermediate: As a substituted aminophenol, this compound could serve as a building block for more complex molecules with potential therapeutic activity. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the synthesis of a library of compounds for drug discovery screening. The development of aminophenol-based pharmaceuticals has a long history, with early examples like phenacetin and paracetamol paving the way for extensive research in this area.[3]

The exact first synthesis and application of 4-Amino-3-propoxyphenol are likely documented in patent literature, which often precedes publication in academic journals for commercially valuable compounds. A search of patent databases using the compound's CAS number or structure would be the most direct way to uncover its specific history.[6]

Conclusion

While the "discovery" of 4-Amino-3-propoxyphenol may not be a singular, celebrated event, its existence and synthesis can be logically deduced from the rich history and established chemistry of aminophenol derivatives. This technical guide has provided a robust, scientifically grounded framework for its preparation, based on analogous and well-documented reactions. The detailed protocols and the rationale behind the experimental choices offer a practical guide for researchers and scientists. The contextualization within the historical development of dyes and pharmaceuticals underscores the likely drivers for its initial synthesis and points towards its potential applications. Further investigation into patent literature is recommended to pinpoint the specific origins and initial commercial uses of this versatile molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 63676142, 4-Amino-3-propoxyphenol." PubChem, [Link].

  • This reference is intentionally left blank for future additions.
  • "Hair coloring." Wikipedia, The Free Encyclopedia, Wikimedia Foundation, Inc., [Link].

  • "Williamson Ether Synthesis." Master Organic Chemistry, [Link].

  • This reference is intentionally left blank for future additions.
  • "Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities." PubMed, [Link].

  • This reference is intentionally left blank for future additions.
  • "History of hair colouring reviewed." Personal Care Magazine, [Link].

  • "Williamson Ether Synthesis." YouTube, Professor Dave Explains, 29 Aug. 2018, [Link].

  • "p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose." Pharmacy180, [Link].

  • This reference is intentionally left blank for future additions.
  • This reference is intentionally left blank for future additions.
  • "Aminophenol Market Size to Surpass USD 2.68 Billion by 2034." Precedence Research, [Link].

  • "The History of Hair Coloring: Hair Dye Through the Ages." Odele, [Link].

  • This reference is intentionally left blank for future additions.
  • "Williamson Ether Synthesis." Chemistry LibreTexts, [Link].

Sources

Foundational

Technical Procurement & Validation Guide: 4-Amino-3-propoxyphenol

This guide serves as a technical manual for the procurement, validation, and handling of 4-Amino-3-propoxyphenol (CAS 1342281-39-3). It is designed for medicinal chemists and sourcing managers who require high-purity int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the procurement, validation, and handling of 4-Amino-3-propoxyphenol (CAS 1342281-39-3). It is designed for medicinal chemists and sourcing managers who require high-purity intermediates for structure-activity relationship (SAR) studies or lead optimization.

Part 1: Chemical Identity & Critical Disambiguation

Before initiating procurement, it is vital to distinguish this specific scaffold from structurally similar commercial reagents. Errors in CAS specification frequently lead to the accidental purchase of hair dye intermediates (e.g., nitro-phenols) or regioisomers.

The "Golden Standard" Specification

Use these parameters to validate supplier certificates of analysis (CoA) before purchase.

ParameterSpecificationTechnical Note
Chemical Name 4-Amino-3-propoxyphenol
CAS Number 1342281-39-3 Critical Anchor
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
SMILES CCCOC1=C(C=CC(=C1)O)NUse for substructure searching
Appearance Off-white to beige solidDarkens to brown/purple upon oxidation
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water at neutral pH
Purity Limit >95% (HPLC)>98% required for biological assays
Structural Disambiguation

Warning: Do not confuse with these common analogs:

  • 4-Amino-3-nitrophenol (CAS 610-81-1): A red/brown dye intermediate.

  • Prenalterol Intermediates: Often contain an isopropylamine side chain, not a simple amino group.

  • Regioisomers: 3-Amino-4-propoxyphenol has significantly different electronic properties.

Part 2: Supply Chain Landscape & Sourcing Strategy

This compound is classified as a Specialty Building Block , not a commodity chemical. It is rarely held in high stock volumes by major catalog suppliers (e.g., Sigma-Aldrich, Fisher) and is typically synthesized on demand or held by specialized building-block vendors.

Supplier Tier Analysis
Supplier TierTypical Lead TimePurity ReliabilityRecommended For
Tier 1: Major Catalogs (e.g., Biosynth, PubChem Aggregators)3–6 WeeksHighValidated reference standards; GMP requirements.
Tier 2: Building Block Specialists (e.g., Enamine, WuXi AppTec)2–4 WeeksVariableHigh-throughput screening (HTS) library synthesis.
Tier 3: Custom Synthesis CROs 6–8 WeeksVery HighMulti-gram scale-up; when stock is unavailable.
Sourcing Decision Logic

Use the following workflow to determine the optimal procurement path based on your project timeline and scale.

SourcingStrategy Start Requirement Definition CheckStock Check Tier 1 & 2 Stock Start->CheckStock IsStocked In Stock? CheckStock->IsStocked DirectBuy Direct Purchase (Request 1H-NMR beforehand) IsStocked->DirectBuy Yes (<2 weeks) CustomSynth Initiate Custom Synthesis IsStocked->CustomSynth No QuoteEval Evaluate CRO Quotes (Route: Nitration -> Reduction) CustomSynth->QuoteEval

Figure 1: Decision matrix for sourcing 4-Amino-3-propoxyphenol, prioritizing stock availability vs. synthesis lead times.

Part 3: Technical Validation (Quality Control)

Upon receipt, the compound must be validated. The aniline and phenol moieties make this compound susceptible to oxidation (forming quinone imines), which can appear as impurities in biological assays.

The "Self-Validating" QC Protocol

Do not rely solely on the vendor's CoA. Perform this 3-step verification:

Step 1: Visual Inspection

  • Pass: Off-white, beige, or light grey powder.

  • Fail: Dark brown, black, or "gummy" texture (indicates significant oxidation or hygroscopic failure).

Step 2: 1H-NMR Verification (DMSO-d6)

  • Diagnostic Signals:

    • Propoxy Group: Look for the triplet (~1.0 ppm), multiplet (~1.7 ppm), and triplet (~3.8 ppm) integrating 3:2:2.

    • Aromatic Region: 3 protons in the 6.0–7.0 ppm range. The pattern should reflect the 1,2,4-substitution.

    • Exchangeable Protons: Broad singlets for -NH₂ and -OH. Note: These may disappear if D₂O exchange is performed.

Step 3: Purity Check (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: 254 nm (aromatic) and 210 nm.

  • Acceptance Criteria: Main peak >95%. Impurities at RT > Main peak are likely oxidation dimers (azobenzenes).

QC Workflow Diagram

QC_Workflow Receipt Compound Receipt Visual Visual Inspection (Color Check) Receipt->Visual Solubility Solubility Test (DMSO) Visual->Solubility Pass Fail Quarantine / Return Visual->Fail Dark/Gummy NMR 1H-NMR Analysis (Identity) Solubility->NMR HPLC HPLC-MS (Purity >95%) NMR->HPLC Structure Confirmed NMR->Fail Wrong Structure HPLC->Fail <95% Pass Release to Inventory (Store -20°C, Argon) HPLC->Pass >95%

Figure 2: Incoming quality control workflow to prevent oxidized or incorrect material from entering the research pipeline.

Part 4: Handling, Stability & Storage

The 4-amino-phenol motif is electronically rich and prone to oxidation. Causality: The electron-donating amino and hydroxyl groups make the ring susceptible to electrophilic attack by atmospheric oxygen, leading to polymerization.

Storage Protocols
  • Primary Storage: -20°C in a manual defrost freezer.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps (prevent light degradation).

  • Solution Stability:

    • DMSO: Stable for ~1 week at 4°C.

    • Water/Buffer: Unstable. Prepare fresh immediately before use. Do not store aqueous stocks.

Safety (HSE)
  • Hazards: Irritant (Skin/Eye/Respiratory).[1][2] Potential sensitizer.

  • PPE: Nitrile gloves, safety glasses, lab coat. Work in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 63676142, 4-Amino-3-propoxyphenol. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 4-Amino-3-propoxyphenol (EC 100-954-9).[1] Retrieved January 28, 2026, from [Link]

  • Shaikh, M. et al. (2016). Design, synthesis and biological evaluation of selected 3-[3-(amino)propoxy]benzenamines as acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. (Contextual reference for propoxy-aniline synthesis chemistry). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 4-Amino-3-propoxyphenol

Introduction 4-Amino-3-propoxyphenol is an aromatic organic compound with potential applications in the development of novel pharmaceuticals and as an intermediate in the synthesis of specialized dyes and polymers. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-propoxyphenol is an aromatic organic compound with potential applications in the development of novel pharmaceuticals and as an intermediate in the synthesis of specialized dyes and polymers. Its structure, featuring an aminophenol core with a propoxy substituent, imparts specific chemical properties that are of interest to researchers in medicinal chemistry and materials science. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of 4-Amino-3-propoxyphenol, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established organic synthesis principles and offers a reliable route to this valuable compound.

Chemical Profile and Properties

A summary of the key physicochemical properties of 4-Amino-3-propoxyphenol is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance Predicted to be a solidN/A
Solubility Predicted to be soluble in polar organic solventsN/A
IUPAC Name 4-amino-3-propoxyphenol[1]
CAS Number 1342281-39-3[1]

Synthetic Strategy: A Rationale

The synthesis of 4-Amino-3-propoxyphenol presents a key challenge in achieving selective functionalization of the starting material, 4-aminophenol. Direct alkylation of 4-aminophenol is generally non-selective and can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating complex purification procedures.[2] To circumvent this, a protection-alkylation-deprotection strategy is employed. This protocol is based on the selective O-alkylation of aminophenols, a robust and efficient method.[2][3]

The chosen synthetic pathway involves three main stages:

  • Protection of the Amino Group: The amino functionality of 4-aminophenol is reversibly protected as an imine (Schiff base) by reaction with benzaldehyde. This is a crucial step to prevent N-alkylation in the subsequent step.

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group of the protected 4-aminophenol is then subjected to a Williamson ether synthesis using 1-bromopropane to introduce the propoxy group.[4] This reaction proceeds via an SN2 mechanism.

  • Deprotection of the Amino Group: Finally, the imine protecting group is removed by acid-catalyzed hydrolysis to yield the target compound, 4-Amino-3-propoxyphenol.

This strategic approach ensures high selectivity and leads to a cleaner product with good overall yield.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection A 4-Aminophenol + Benzaldehyde B N-Benzylidene-4-aminophenol A->B Methanol, Reflux C N-Benzylidene-4-aminophenol E N-Benzylidene-4-amino-3-propoxyphenol C->E Acetone, Reflux D 1-Bromopropane, K₂CO₃ D->E F N-Benzylidene-4-amino-3-propoxyphenol H 4-Amino-3-propoxyphenol F->H Stirring G Aqueous HCl G->H

Caption: Synthetic workflow for 4-Amino-3-propoxyphenol.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
4-Aminophenol123-30-8C₆H₇NO≥98%Sigma-Aldrich
Benzaldehyde100-52-7C₇H₆O≥99%Sigma-Aldrich
Methanol67-56-1CH₄OAnhydrousSigma-Aldrich
1-Bromopropane106-94-5C₃H₇Br≥99%Sigma-Aldrich
Potassium Carbonate584-08-7K₂CO₃AnhydrousSigma-Aldrich
Acetone67-64-1C₃H₆OAnhydrousSigma-Aldrich
Hydrochloric Acid7647-01-0HCl37% (w/w)Sigma-Aldrich
Sodium Bicarbonate144-55-8NaHCO₃Saturated SolutionFisher Scientific
Dichloromethane75-09-2CH₂Cl₂ACS GradeFisher Scientific
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularFisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeFisher Scientific
Hexane110-54-3C₆H₁₄ACS GradeFisher Scientific
Step 1: Synthesis of N-Benzylidene-4-aminophenol (Imine Protection)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (10.91 g, 0.1 mol) and methanol (100 mL).

  • Stir the mixture until the 4-aminophenol is completely dissolved.

  • Add benzaldehyde (10.61 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude N-benzylidene-4-aminophenol, which can be used in the next step without further purification. For characterization purposes, a small sample can be recrystallized from ethanol.

Step 2: Synthesis of N-Benzylidene-4-amino-3-propoxyphenol (O-Alkylation)
  • In a 500 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude N-benzylidene-4-aminophenol (from Step 1) in acetone (200 mL).

  • Add anhydrous potassium carbonate (27.64 g, 0.2 mol) to the solution.

  • Add 1-bromopropane (13.53 g, 0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 24 hours.

  • Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude N-benzylidene-4-amino-3-propoxyphenol as an oil or solid.

Step 3: Synthesis of 4-Amino-3-propoxyphenol (Deprotection)
  • To the crude product from Step 2, add 1 M aqueous hydrochloric acid (150 mL).

  • Stir the mixture vigorously at room temperature for 4 hours to effect hydrolysis of the imine.

  • The mixture is then transferred to a separatory funnel and washed with dichloromethane (2 x 50 mL) to remove the benzaldehyde byproduct.

  • The aqueous layer is carefully neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-Amino-3-propoxyphenol.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Aminophenol is toxic and an irritant.[5] Avoid inhalation of dust and contact with skin and eyes.

  • 1-Bromopropane is a flammable liquid and a suspected carcinogen. Handle with care and avoid ignition sources.

  • Hydrochloric acid is corrosive and causes severe burns. Handle with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized 4-Amino-3-propoxyphenol should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

Reaction Mechanism Diagram

G cluster_0 Overall Reaction 4-Aminophenol 4-Aminophenol N-Benzylidene-4-aminophenol N-Benzylidene-4-aminophenol 4-Aminophenol->N-Benzylidene-4-aminophenol + PhCHO - H₂O N-Benzylidene-4-amino-3-propoxyphenol N-Benzylidene-4-amino-3-propoxyphenol N-Benzylidene-4-aminophenol->N-Benzylidene-4-amino-3-propoxyphenol + CH₃CH₂CH₂Br / K₂CO₃ 4-Amino-3-propoxyphenol 4-Amino-3-propoxyphenol N-Benzylidene-4-amino-3-propoxyphenol->4-Amino-3-propoxyphenol + H₃O⁺

Caption: Key transformations in the synthesis of 4-Amino-3-propoxyphenol.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the laboratory synthesis of 4-Amino-3-propoxyphenol. By employing a straightforward protection-alkylation-deprotection strategy, this approach ensures high selectivity and good yields. This application note serves as a valuable resource for researchers requiring a reliable synthetic route to this important chemical intermediate.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-propoxyphenol. Retrieved from [Link]

  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-Amino-3-propoxyphenol in Dye and Pigment Synthesis

Introduction: The Role of Substituted Aminophenols in Modern Colorant Chemistry Substituted aminophenols are a cornerstone in the synthesis of a vast array of dyes and pigments, prized for their versatile reactivity and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Aminophenols in Modern Colorant Chemistry

Substituted aminophenols are a cornerstone in the synthesis of a vast array of dyes and pigments, prized for their versatile reactivity and the rich color palettes they enable. As bifunctional molecules, possessing both an amino and a hydroxyl group on an aromatic ring, they can act as either diazo components or coupling agents in the synthesis of azo dyes. Furthermore, they are critical precursors in the formation of oxidative hair dyes, where they undergo complex reactions to form high-performance colorants directly on the hair fiber.

Chemical Profile of 4-Amino-3-propoxyphenol

PropertyValueSource
CAS Number 1342281-39-3[1]
Molecular Formula C9H13NO2[1][2]
Molecular Weight 167.21 g/mol [1]
Structure A benzene ring substituted with an amino group at position 1, a hydroxyl group at position 4, and a propoxy group at position 3.Inferred from name
Predicted Reactivity The amino group can be diazotized to form a diazonium salt. The aromatic ring is activated by the hydroxyl and amino groups, making it an excellent coupling component for electrophilic substitution reactions, primarily at the position ortho to the hydroxyl group.General Organic Chemistry Principles

Proposed Application in Azo Dye Synthesis: A Detailed Protocol

Azo dyes are the largest and most versatile class of organic dyestuffs, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves two key steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

In this proposed application, 4-Amino-3-propoxyphenol will serve as the coupling component. The presence of the electron-donating hydroxyl and amino groups strongly activates the aromatic ring towards electrophilic attack by the diazonium ion. The coupling reaction is expected to occur at the position ortho to the powerful activating hydroxyl group.

Protocol: Synthesis of a Monoazo Dye using 4-Amino-3-propoxyphenol

This protocol describes the synthesis of a novel monoazo dye by coupling diazotized p-toluidine with 4-Amino-3-propoxyphenol.

Materials and Reagents:

  • p-Toluidine

  • 4-Amino-3-propoxyphenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium hydroxide (NaOH), 1M solution

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, stirring rods, filtration apparatus)

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

  • Work in a well-ventilated fume hood.

Step-by-Step Procedure:

Part A: Diazotization of p-Toluidine

  • In a 250 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained. Gentle heating may be required.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C. The resulting solution contains the p-tolyldiazonium chloride.

Part B: Coupling Reaction

  • In a 500 mL beaker, dissolve 1.67 g (0.01 mol) of 4-Amino-3-propoxyphenol in 50 mL of 1M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of 4-Amino-3-propoxyphenol with continuous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Check the pH of the solution; it should be alkaline (pH 8-10) to facilitate the coupling reaction. If necessary, add a small amount of sodium carbonate solution.

Part C: Isolation and Purification of the Dye

  • After the reaction is complete, collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to purify it.

  • Dry the purified dye in a vacuum oven at a low temperature.

  • Characterize the final product using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy to confirm its structure and purity.

Expected Outcome:

The resulting azo dye is expected to be a colored solid. The exact color will depend on the extended conjugation of the final molecule and the solvatochromic effects of the medium.

Visualization of the Synthetic Pathway and Workflow

Reaction Mechanism

Azo Dye Synthesis cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Workup p-Toluidine p-Toluidine Diazonium Salt p-Tolyldiazonium Chloride p-Toluidine->Diazonium Salt NaNO₂, HCl, 0-5°C Azo Dye Azo Dye Product Diazonium Salt->Azo Dye 4-Amino-3-propoxyphenol 4-Amino-3-propoxyphenol 4-Amino-3-propoxyphenol->Azo Dye Isolation Filtration Azo Dye->Isolation Process Flow Purification Recrystallization Isolation->Purification Process Flow

Caption: Synthetic pathway for the formation of an azo dye.

Experimental Workflow

Experimental Workflow start Start prep_diazo Prepare Diazonium Salt Solution (p-Toluidine, HCl, NaNO₂) start->prep_diazo prep_coupler Prepare Coupling Component Solution (4-Amino-3-propoxyphenol, NaOH) start->prep_coupler coupling Couple at 0-5°C prep_diazo->coupling prep_coupler->coupling isolate Isolate Crude Dye (Vacuum Filtration) coupling->isolate purify Purify Dye (Recrystallization) isolate->purify dry Dry Purified Dye purify->dry characterize Characterize Product (Spectroscopy) dry->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for dye synthesis.

Application in Oxidative Hair Dyes

4-Amino-3-propoxyphenol is also a promising candidate for use in oxidative hair dye formulations. In this context, it would function as a "coupler" or "modifier". Oxidative hair dyeing involves the reaction of a primary intermediate (developer), such as p-phenylenediamine or p-aminophenol, with a coupler in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions. This reaction forms larger dye molecules within the hair shaft, leading to a permanent color.

The propoxy group in 4-Amino-3-propoxyphenol is expected to modulate the final color, potentially leading to unique reddish or copper tones when combined with suitable developer substances.[3] The steric hindrance from the propoxy group may also influence the kinetics of the dye formation reaction.

Conclusion and Future Outlook

While 4-Amino-3-propoxyphenol is not as extensively documented as other aminophenol derivatives, its chemical structure strongly suggests its utility as a versatile intermediate in the synthesis of both azo dyes and oxidative hair colorants. The protocols and applications outlined in this note are based on well-established principles of dye chemistry and provide a solid foundation for researchers and scientists to explore the potential of this compound. Further research into the synthesis and application of 4-Amino-3-propoxyphenol could lead to the development of novel colorants with unique shades and improved performance properties.

References

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. MDPI. Available at: [Link]

  • Oxidative hair dye containing 3-aminophenol derivatives, process for...Google Patents.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]

  • Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. ResearchGate. Available at: [Link]

  • 4-Amino-3-propoxyphenol | C9H13NO2. PubChem - NIH. Available at: [Link]

  • Selectivity of diazo-coupling with p-amino phenol. Chemistry Stack Exchange. Available at: [Link]

  • Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library. Available at: [Link]

  • Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. Impactfactor. Available at: [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. NIH. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 4-Amino-3-propoxyphenol

Introduction: Unveiling the Bioactive Potential of 4-Amino-3-propoxyphenol 4-Amino-3-propoxyphenol is a substituted aminophenol whose biological activities are not yet extensively documented in scientific literature. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of 4-Amino-3-propoxyphenol

4-Amino-3-propoxyphenol is a substituted aminophenol whose biological activities are not yet extensively documented in scientific literature. Its chemical structure, featuring a phenol ring, an amino group, and a propoxy substitution, suggests a potential for a range of in vitro biological effects. The phenolic hydroxyl group is a well-known hydrogen donor, implicating potential antioxidant and radical-scavenging properties. The aromatic amine and the overall electronic properties of the molecule suggest it may interact with enzymatic active sites, potentially acting as an enzyme inhibitor.

These structural motifs are present in various bioactive compounds, including those with applications in cosmetics and pharmacology. For instance, inhibition of enzymes like tyrosinase is a key strategy in developing skin-lightening agents, while interactions with oxidative enzymes are relevant in various pathological processes.[1][2]

This guide provides a framework for the initial in vitro characterization of 4-Amino-3-propoxyphenol. It is designed for researchers in drug discovery, cosmetology, and related fields to explore the compound's potential bioactivities. The following sections detail protocols for assessing its antioxidant capacity, enzyme inhibitory effects, and impact on cell viability. It is crucial to recognize that these are foundational assays; further investigation into the mechanisms of action would be warranted based on initial findings.

Section 1: Assessment of Antioxidant Capacity

Scientific Rationale: The phenolic hydroxyl group on the 4-Amino-3-propoxyphenol ring can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action.[3] Evaluating this capacity is a fundamental first step in characterizing its potential cytoprotective or modulatory effects. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used method to screen for antioxidant activity of both hydrophilic and lipophilic compounds.[3][4]

Protocol 1: ABTS Radical Cation Decolorization Assay

This protocol measures the ability of 4-Amino-3-propoxyphenol to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[5]

Materials and Reagents:

  • 4-Amino-3-propoxyphenol

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol or DMSO for sample dissolution

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Dissolve ABTS in water to a final concentration of 7 mM.

    • Add potassium persulfate to a final concentration of 2.45 mM.[6]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use; this generates the ABTS•+ radical.[5][6]

  • Preparation of Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of 4-Amino-3-propoxyphenol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Prepare similar dilutions of Trolox as a positive control.

  • Assay Execution:

    • Add 10 µL of the sample or control dilutions to a 96-well plate.[4]

    • Add 190 µL of the ABTS•+ working solution to each well.[4]

    • Incubate at room temperature for 6-10 minutes.[4]

    • Measure the absorbance at 734 nm.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

The results can be expressed as an IC50 value (the concentration of the compound that inhibits 50% of the ABTS•+ radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Expected Outcome: A dose-dependent decrease in absorbance at 734 nm would indicate that 4-Amino-3-propoxyphenol possesses radical-scavenging activity.

Section 2: Enzyme Inhibition Assays

Scientific Rationale: Phenolic compounds are known inhibitors of various enzymes, including oxidoreductases like tyrosinase and peroxidase.[1][7] Investigating the effect of 4-Amino-3-propoxyphenol on such enzymes can reveal potential applications in areas like cosmetology (e.g., as a skin-lightening agent by inhibiting melanin production) or as a research tool to study enzyme kinetics.

Protocol 2.1: Tyrosinase Inhibition Assay

This colorimetric assay assesses the ability of 4-Amino-3-propoxyphenol to inhibit mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.[2][8]

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 4-Amino-3-propoxyphenol

  • Kojic acid (positive control)[1]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 10 mM solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of 4-Amino-3-propoxyphenol and kojic acid in DMSO and then dilute to various concentrations with buffer.

  • Assay Setup (in a 96-well plate): [8]

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Wells (100% activity): 20 µL of DMSO/buffer + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 25°C for 10 minutes.[2]

  • Reaction Initiation:

    • Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[8]

  • Measurement:

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Measure the absorbance at 475 nm.[8]

Data Analysis:

Calculate the percentage of tyrosinase inhibition for each concentration of 4-Amino-3-propoxyphenol:

% Inhibition = [1 - (A_sample - A_blank) / A_control] * 100

Plot the percent inhibition against the concentration to determine the IC50 value.

Protocol 2.2: Peroxidase Inhibition Assay

This assay determines the inhibitory effect of 4-Amino-3-propoxyphenol on horseradish peroxidase (HRP) activity. HRP catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide.[9][10]

Materials and Reagents:

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H2O2)

  • 4-aminoantipyrine and phenol solution (chromogenic substrate)[10]

  • 4-Amino-3-propoxyphenol

  • Sodium Phosphate Buffer (pH 6.0)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of HRP, H2O2, and the 4-aminoantipyrine-phenol substrate in phosphate buffer.

    • Prepare serial dilutions of 4-Amino-3-propoxyphenol.

  • Assay Execution: [10]

    • In a reaction tube or well, combine the phosphate buffer, HRP enzyme solution, and the desired concentration of 4-Amino-3-propoxyphenol.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the H2O2 and the chromogenic substrate solution.

    • Incubate for a defined time (e.g., 5 minutes).[10]

    • Measure the absorbance at 510 nm.[10]

Data Analysis:

Similar to the tyrosinase assay, calculate the percentage of inhibition and determine the IC50 value.

Expected Outcome for Enzyme Assays: A concentration-dependent decrease in product formation (and thus, absorbance) will indicate that 4-Amino-3-propoxyphenol inhibits the respective enzyme.

Section 3: Cellular Viability and Cytotoxicity Assessment

Scientific Rationale: It is essential to determine whether 4-Amino-3-propoxyphenol exhibits cytotoxic effects on cells, which is crucial for any potential therapeutic or cosmetic application. The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, as viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13]

Protocol 3: MTT Assay for Cell Viability

Materials and Reagents:

  • Selected cell line (e.g., HaCaT for skin-related studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Amino-3-propoxyphenol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of 4-Amino-3-propoxyphenol in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes at room temperature in the dark.[13]

    • Measure the absorbance at 570 nm.[14]

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control:

% Cell Viability = (Abs_sample / Abs_control) * 100

Determine the CC50 (the concentration that reduces cell viability by 50%).

Expected Outcome: A dose-dependent decrease in cell viability would indicate that 4-Amino-3-propoxyphenol has cytotoxic effects at the tested concentrations.

Data Presentation and Visualization

Table 1: Summary of Hypothetical In Vitro Activity of 4-Amino-3-propoxyphenol
Assay TypeEndpointResult (e.g., IC50, CC50)Positive Control
ABTS Antioxidant AssayIC50To be determinedTrolox
Tyrosinase InhibitionIC50To be determinedKojic Acid
Peroxidase InhibitionIC50To be determinede.g., Sodium Azide
MTT Cytotoxicity AssayCC50To be determinede.g., Doxorubicin
Diagrams of Experimental Workflows

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ABTS•+ Stock Solution B Prepare Working Solution (Abs=0.7) A->B E Add 190µL ABTS•+ Working Solution B->E C Prepare Serial Dilutions of 4-Amino-3-propoxyphenol D Add 10µL Sample to 96-well plate C->D F Incubate 6-10 min at Room Temp E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the ABTS antioxidant capacity assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme and Substrate Solutions C Add Buffer, Enzyme, and Inhibitor to Plate A->C B Prepare Serial Dilutions of 4-Amino-3-propoxyphenol B->C D Pre-incubate (e.g., 10 min) C->D E Initiate with Substrate D->E F Incubate (e.g., 20 min) E->F G Measure Absorbance (e.g., 475 nm) F->G H Calculate % Inhibition and IC50 G->H

Caption: General workflow for spectrophotometric enzyme inhibition assays.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 4-Amino-3-propoxyphenol (24-72h) A->B C Add MTT Reagent B->C D Incubate 2-4h (Formazan Formation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and CC50 F->G

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

References

  • Association for Biology Laboratory Education. (2019). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. ABLE Proceedings, 40. Retrieved from [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit. Retrieved from [Link]

  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Jan, A. T., et al. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Assays for peroxidase activity: The HRP case. Retrieved from [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]

  • Ácsová, A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 199-211. Retrieved from [Link]

  • Tipton, K., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 765. Retrieved from [Link]

  • Wang, J., & Liu, T. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 299-304. Retrieved from [Link]

  • Wojtunik-Kulesza, K. A., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(10), 941. Retrieved from [Link]

  • Ates, B., et al. (2020). (PDF) Guidelines for cell viability assays. Turkish Journal of Biology, 44(2), 1-13. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wołosiak, R., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(3), 919. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Purification and Evaluation of Horseradish Peroxidase Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 4-Amino-3-propoxyphenol and their removal

Technical Support Center: 4-Amino-3-propoxyphenol Welcome to the technical support guide for 4-Amino-3-propoxyphenol. As researchers and drug development professionals, we understand that the purity of your starting mate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-3-propoxyphenol

Welcome to the technical support guide for 4-Amino-3-propoxyphenol. As researchers and drug development professionals, we understand that the purity of your starting materials is paramount to the success of your experimental outcomes. This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to identify and eliminate common impurities in 4-Amino-3-propoxyphenol, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 4-Amino-3-propoxyphenol and where do they come from?

A1: The impurity profile of your 4-Amino-3-propoxyphenol is intrinsically linked to its synthetic route. While multiple pathways exist, a common strategy involves the reduction of a corresponding nitrophenol. Based on this and the inherent reactivity of aminophenols, impurities typically fall into four categories:

  • Unreacted Starting Materials & Intermediates: The most common impurities are often the materials you started with. For instance, in a synthesis involving the reduction of a nitrophenol precursor, residual starting material is a likely contaminant.

  • Isomeric Byproducts: Depending on the synthesis conditions, positional isomers such as 4-Amino-2-propoxyphenol can form.[1] These isomers often have very similar physical properties to the desired product, making them particularly challenging to remove.

  • Over-reaction Products: In some synthetic routes, side reactions can lead to products with additional functional groups or substitutions.

  • Degradation Products (Oxidation): Aminophenols are notoriously susceptible to oxidation, especially when exposed to air, light, or trace metals. This process forms highly colored quinone-imine type structures, which can impart a pink, red, or brown hue to your material even at very low concentrations. The stability of related compounds like 4-amino-3-nitrophenol is known to be poor unless stored under an inert atmosphere and protected from light.[2]

Table 1: Summary of Potential Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely SourceRecommended Primary Removal Method
Starting Materials 4-Nitrophenol, 3-PropoxynitrobenzeneIncomplete reactionRecrystallization, Column Chromatography
Isomeric Byproducts 4-Amino-2-propoxyphenolNon-specific reaction conditionsPreparative HPLC, Fractional Recrystallization
Degradation Products Quinone-imines, PolymersOxidation (Air/Light Exposure)Charcoal treatment, Recrystallization, Inert atmosphere handling
Residual Solvents Ethanol, Toluene, Ethyl AcetatePurification processDrying under high vacuum

Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during the purification and handling of 4-Amino-3-propoxyphenol.

Q2: My "pure" 4-Amino-3-propoxyphenol is a dark or pinkish solid. What causes this discoloration and how can I obtain a colorless product?

A2: This is a classic sign of oxidation. The amino and phenol groups are electron-rich and readily oxidized by atmospheric oxygen to form colored quinone-like species. This process can be accelerated by heat, light, and the presence of metal ions.

Causality: The discoloration is due to the formation of a conjugated system that absorbs visible light. Even trace amounts of these oxidized impurities can lead to significant coloration.

Troubleshooting Protocol: Decolorization and Prevention

  • Activated Charcoal Treatment During Recrystallization: This is the most effective method for removing colored impurities.

    • Step 1: Dissolve your crude 4-Amino-3-propoxyphenol in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

    • Step 2: Add activated charcoal (approximately 1-2% w/w of your compound). Caution: Add the charcoal slowly to the hot solution to avoid bumping.

    • Step 3: Keep the solution heated for 5-10 minutes with gentle swirling.

    • Step 4: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.

    • Step 5: Allow the filtrate to cool slowly to induce crystallization.

  • Preventative Measures:

    • Inert Atmosphere: Handle and store the purified solid under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.

    • Antioxidant Rinse: During filtration, washing the collected crystals with a cold, dilute solution of an antioxidant like sodium hydrosulfite can help preserve the material.[3]

    • Light Protection: Store the final product in an amber vial or a container wrapped in aluminum foil.

Q3: My HPLC analysis shows a persistent impurity peak with a very similar retention time to my product. What is it and how can I improve the separation?

A3: This scenario strongly suggests the presence of a positional isomer, such as 4-Amino-2-propoxyphenol.[1] Isomers often share very similar polarities and solubilities, making them difficult to separate by standard recrystallization.

Causality: The structural similarity leads to nearly identical interactions with the stationary and mobile phases in chromatography, resulting in poor resolution.

Troubleshooting Workflow:

G start Impurity with Similar Rt Detected recrys Attempt Fractional Recrystallization start->recrys Bulk Material hplc_dev Optimize HPLC Method start->hplc_dev Analytical Scale recrys->hplc_dev If unsuccessful prep_hplc Scale-up to Preparative HPLC hplc_dev->prep_hplc Method Developed char Characterize Impurity (LC-MS/NMR) hplc_dev->char Isolate small amount end Pure Compound Isolated prep_hplc->end

Caption: Decision workflow for separating isomeric impurities.

Detailed Protocols:

  • Protocol 1: Analytical HPLC Method Development

    • The goal is to achieve baseline separation (>1.5) between your product and the impurity.[4]

    • Stationary Phase: Start with a standard C18 column.

    • Mobile Phase: Use a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 5-6) and an organic modifier (acetonitrile or methanol).[4]

    • Optimization:

      • Isocratic vs. Gradient: Try a shallow gradient elution first to improve resolution.

      • pH Adjustment: Slightly altering the pH of the aqueous buffer can change the ionization state of the aminophenols, often dramatically affecting retention and selectivity.

      • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.

  • Protocol 2: Preparative HPLC

    • Once an analytical method with good separation is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of the pure compound.

Q4: I am struggling to crystallize my purified product; it remains an oil. What steps can I take?

A4: Obtaining an oil instead of a solid after purification is a common issue, often caused by residual solvents, the presence of hygroscopic impurities, or the compound's intrinsic properties.[5]

Causality: The presence of even small amounts of impurities can disrupt the formation of a stable crystal lattice. Solvents can act as plasticizers, while water absorbed from the atmosphere can prevent solidification.

Troubleshooting Protocol: Inducing Crystallization

  • Ensure Solvent Removal: Dry the oil under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable), to remove all traces of the purification solvent.

  • Trituration: This technique involves "washing" the oil with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are.

    • Step 1: Add a small amount of a non-polar solvent (e.g., hexane, diethyl ether) to the oil.

    • Step 2: Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a rough surface to initiate nucleation.

    • Step 3: The oil may slowly turn into a solid precipitate, which can then be filtered.

  • Use a Seed Crystal: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil. This will act as a template for crystal growth.

  • Solvent/Anti-Solvent Crystallization:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone).

    • Slowly add a poor solvent (anti-solvent, e.g., hexane) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the good solvent to redissolve the precipitate, then allow the solution to stand undisturbed. Crystals should form over time.

Purity Assessment Workflow

A robust assessment is critical to validate your purification efforts. A multi-technique approach is always recommended.

PurityWorkflow cluster_0 Initial Qualitative Checks cluster_1 Quantitative & Structural Confirmation TLC TLC Analysis (Spot Check) MP Melting Point (Range Check) TLC->MP HPLC HPLC-UV/DAD (Purity >99.5%) MP->HPLC LCMS LC-MS (Confirm Mass) HPLC->LCMS NMR NMR Spectroscopy (Structural Integrity) LCMS->NMR Final Batch Release (High Purity Confirmed) NMR->Final Crude Purified Sample Crude->TLC

Caption: Recommended workflow for purity validation.

References

  • Scientific Committee on Consumer Products (SCCP). (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). European Commission. [Link]

  • Cosmetics Info. (n.d.). 4-Amino-3-Nitrophenol. [Link]

  • EWG Skin Deep®. (n.d.). What is 4-AMINO-3-NITROPHENOL. [Link]

  • PubChem. (n.d.). 4-Amino-3-propoxyphenol. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]

  • PubChem. (n.d.). 4-Amino-2-propoxyphenol. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Hendawy, M. (2014). Answer to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. [Link]

  • Yulianita, N., & Anggraini, D. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 1-8. [Link]

  • Google Patents. (n.d.).
  • Li, J., et al. (2017). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. RSC Advances, 7(85), 54189-54195. [Link]

  • Daily, M., & Fasco, M. J. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 12(8), 524-527. [Link]

  • Kim, H. Y., et al. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 11(10), 856. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]

  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.

Sources

Optimization

Troubleshooting guide for 4-Amino-3-propoxyphenol synthesis reactions

Welcome to the technical support center for the synthesis of 4-Amino-3-propoxyphenol (CAS: 1342281-39-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-propoxyphenol (CAS: 1342281-39-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Synthesis Pathway Overview

The most reliable and common synthetic route to 4-Amino-3-propoxyphenol involves a two-step process starting from 3-hydroxy-4-nitrophenol. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformations.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-hydroxy-4-nitrophenol is alkylated using a propyl halide (e.g., 1-bromopropane) under basic conditions to form the intermediate, 3-propoxy-4-nitrophenol.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to the primary amine, yielding the final product, 4-Amino-3-propoxyphenol.

Below is a diagram illustrating this synthetic workflow.

Synthesis_Workflow SM 3-Hydroxy-4-nitrophenol INT 3-Propoxy-4-nitrophenol SM->INT 1-Bromopropane, K₂CO₃, Acetone FP 4-Amino-3-propoxyphenol INT->FP Fe / NH₄Cl, EtOH / H₂O

Caption: General synthesis pathway for 4-Amino-3-propoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The reduction of the nitro group (Step 2) is the most sensitive part of the synthesis. The product, an aminophenol, is highly susceptible to oxidation, which can lead to significant yield loss and the formation of colored impurities. Careful control of the reaction atmosphere and workup conditions is paramount.

Q2: How can I effectively monitor the reaction progress for both steps?

A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • For Step 1 (Etherification): Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. You should see the consumption of the more polar 3-hydroxy-4-nitrophenol spot and the appearance of a new, less polar spot for 3-propoxy-4-nitrophenol.

  • For Step 2 (Reduction): Use a mobile phase like 1:1 Hexanes:Ethyl Acetate. The nitro-intermediate is typically a UV-active yellow compound. As the reaction proceeds, this spot will disappear and be replaced by the product spot, 4-Amino-3-propoxyphenol, which often stains with an oxidizing agent like potassium permanganate or can be visualized under UV light.

Q3: What are the best practices for storing 4-Amino-3-propoxyphenol?

A3: Due to its sensitivity to air and light, the purified product should be stored under an inert atmosphere (argon or nitrogen) in an amber vial at low temperatures (2-8 °C). Solutions of the compound are also prone to degradation and should be prepared fresh.[1]

Q4: What are the primary safety concerns with this synthesis?

A4: Standard laboratory personal protective equipment (PPE) is required.

  • Reagents: 1-Bromopropane is a volatile alkylating agent and a suspected carcinogen. Handle it in a well-ventilated fume hood. Polar aprotic solvents like DMF, if used, have reproductive toxicity warnings.

  • Product: 4-Amino-3-propoxyphenol is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[2]

  • Reaction: The reduction of nitro compounds with reagents like iron powder can be exothermic. Ensure proper temperature control, especially during the initial addition of the reducing agent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield in the Reduction Step

Q: My final yield is consistently low after the nitro reduction. What are the likely causes?

A: Low yield in this step is a common problem, often attributable to one of the following factors. The key is to determine if the issue is incomplete reaction or product degradation.

Potential Cause Explanation & Diagnostic Recommended Solution
Incomplete Reaction Diagnostic: TLC analysis of the crude reaction mixture shows a significant amount of the starting nitro-intermediate. Causality: The reducing agent may be old or of poor quality. The activation of iron powder is often the rate-limiting step.Solution: Use freshly opened, fine-grade iron powder. Ensure the reaction is heated sufficiently (typically 60-80 °C) as described in similar reductions.[3] Consider adding the reagents in portions to control the exotherm and maintain a steady reaction rate.[3]
Product Oxidation Diagnostic: The reaction mixture or the isolated product has a dark brown, red, or purple color. TLC may show multiple colored spots at the baseline. Causality: Aminophenols readily oxidize in the presence of air to form highly colored quinone-imine polymers. This is exacerbated by heat and neutral/basic pH.Solution: Degas the reaction solvent before starting. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup. During the aqueous workup, add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the water to scavenge dissolved oxygen.
Poor Product Isolation Diagnostic: The desired product is not efficiently extracted from the aqueous layer into the organic solvent. Causality: As an aminophenol, the product is amphoteric. It can be protonated under acidic conditions or deprotonated under basic conditions, increasing its water solubility.Solution: After filtering off the iron salts, carefully adjust the pH of the filtrate to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate (NaHCO₃) before extraction with a solvent like ethyl acetate. This ensures the amino group is neutral and the phenolic group is mostly protonated, maximizing organic solubility.

Problem 2: Product Discoloration Upon Isolation or Storage

Q: My product looked fine initially but turned dark purple after a few hours on the benchtop. How can I prevent this?

A: This is a classic sign of air oxidation. The mechanism involves the formation of radical species that polymerize into intensely colored materials. Prevention is the only effective strategy.

Troubleshooting_Oxidation cluster_prevention Preventative Workflow Inert_Atmosphere Work under N₂/Ar Degas_Solvents Degas all solvents Inert_Atmosphere->Degas_Solvents Antioxidant Use antioxidant in workup (e.g., Na₂SO₃) Degas_Solvents->Antioxidant Pure_Product Pure, Colorless Product Antioxidant->Pure_Product Store_Cold_Dark Store cold, dark, & inert Start Crude Product Isolation Start->Inert_Atmosphere Oxidized_Product Dark, Impure Product Start->Oxidized_Product Exposure to Air (O₂) Pure_Product->Store_Cold_Dark

Caption: Workflow to prevent product oxidation.

Detailed Steps for an Oxygen-Free Workup:

  • Filtration: After the reaction is complete, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron powder and iron oxides.[3] Perform this under a blanket of nitrogen if possible.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Prepare a separatory funnel with deoxygenated water containing ~1% w/v sodium sulfite. Transfer the organic solution to the funnel and perform the extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify immediately via recrystallization or flash column chromatography using deoxygenated solvents.

Problem 3: Persistent Impurities in the Final Product

Q: My NMR spectrum shows unreacted starting material (3-propoxy-4-nitrophenol) and other aromatic signals I can't identify. How do I improve purity?

A: This points to either an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: If your reaction has not gone to completion (see Problem 1), the non-polar nitro-intermediate can be difficult to separate from the slightly more polar product.

    • Solution: Ensure the reaction runs to completion by extending the reaction time or adding a small excess of the reducing agent. For purification, column chromatography on silica gel with a gradient elution (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 40%) is highly effective at separating the product from the less polar starting material.

  • Unknown Aromatic Impurities: These could be byproducts from the reduction. For example, incomplete reduction can sometimes lead to azoxy or azo-coupled dimers, especially if the reaction conditions are not well-controlled.

    • Solution: These dimers are often much less polar than the desired product and can be removed via column chromatography. If they persist, recrystallization can be an effective alternative. A suitable solvent system for recrystallization might be toluene or a mixture of ethyl acetate and heptane.

Experimental Protocols

Protocol 1: Synthesis of 3-propoxy-4-nitrophenol (Intermediate)
  • To a round-bottom flask, add 3-hydroxy-4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of starting material).

  • Stir the suspension vigorously. Add 1-bromopropane (1.2 eq) dropwise.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Reduction to 4-Amino-3-propoxyphenol (Product)

Adapted from a similar procedure for aminophenol synthesis.[3]

  • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • Add 3-propoxy-4-nitrophenol (1.0 eq), ethanol, and water (typically a 1:1 to 4:1 ratio of EtOH:H₂O).

  • Add ammonium chloride (NH₄Cl, 2-3 eq) and fine iron powder (Fe, 3-5 eq).

  • Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring. The reaction is often exothermic initially.

  • Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is completely consumed.

  • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.

  • Proceed immediately with the oxygen-free workup as described in Problem 2 .

References

  • European Commission, Scientific Committee on Consumer Products. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51).
  • PubChem. (n.d.). 4-Amino-3-propoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxyphenol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-Amino-3-propoxyphenol

Topic: Challenges in the purification of 4-Amino-3-propoxyphenol (CAS: 1342281-39-3) Document ID: TSC-APP-004 Status: Active / Technical Advisory Executive Summary: The "Brown Goo" Phenomenon Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 4-Amino-3-propoxyphenol (CAS: 1342281-39-3) Document ID: TSC-APP-004 Status: Active / Technical Advisory

Executive Summary: The "Brown Goo" Phenomenon

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the rapid degradation of 4-Amino-3-propoxyphenol .

This molecule belongs to the class of electron-rich p-aminophenols. The presence of the electron-donating propoxy group at the ortho position to the phenol (and meta to the amine) significantly increases the electron density of the ring. While this makes it a potent nucleophile for coupling reactions (e.g., in dye synthesis or drug development), it also lowers its oxidation potential.

The Core Challenge: Upon exposure to air, light, or high pH, the molecule undergoes oxidative dehydrogenation to form quinone imines . These intermediates rapidly polymerize into insoluble, dark brown/violet tars (often referred to as "humic-like" polymers).

Success Metric: A successful purification yields a white to off-white crystalline solid. Any pink, violet, or brown coloration indicates active oxidation.

Troubleshooting Guides (Q&A Format)

Module A: Discoloration & Oxidative Instability[1]

Q1: My product turns violet immediately during filtration. How do I stop this? A: The violet color is the signature of the p-quinone imine intermediate. This reaction is catalyzed by trace metals and basic pH.[1]

  • Immediate Action: Add a reducing agent to your aqueous layer or wash solution. We recommend Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite (NaHSO₃) at 0.5% - 1.0% w/v concentration.

  • Root Cause: Filtration pulls air through the crystal cake, maximizing oxygen exposure while the crystals are wet (the most vulnerable state).

  • Protocol Adjustment: Switch to an inert atmosphere filtration (Schlenk line) or wash the filter cake immediately with a solvent containing a trace antioxidant.

Q2: Can I run a column chromatography on this material? A: Silica gel is slightly acidic but often contains trace iron, which catalyzes oxidation. Furthermore, the high surface area exposes the compound to oxygen.

  • Recommendation: Avoid chromatography if possible. If necessary:

    • Pre-treat the silica with a buffer (containing 1% triethylamine) to neutralize acidity, though this risks oxidation if pH > 8.

    • Better Option: Use neutral alumina under a nitrogen blanket.

    • Best Option: Rely on acid-base extraction and recrystallization (See SOP below).

Module B: Solubility & Crystallization

Q3: The compound "oils out" instead of crystallizing. Why? A: The propoxy chain adds lipophilicity, interfering with the standard water-based crystallization often used for simple aminophenols.

  • The Fix: You are likely using a solvent system that is too polar (too much water).

    • Standard p-Aminophenol: Crystallizes from water.

    • 3-Propoxy Derivative: Requires an organic co-solvent.

  • Suggested Solvent System: Ethanol/Water (1:3) or Toluene/Heptane .

  • Technique: Dissolve in minimum hot ethanol (degassed), then add degassed water dropwise until turbidity persists. Cool slowly.

Q4: Can I isolate it as a salt to improve stability? A: Yes, this is the recommended storage form. The Hydrochloride (HCl) or Sulfate (H₂SO₄) salts are significantly more stable because protonation of the amine group withdraws electron density from the ring, raising the oxidation potential.

  • Protocol: Dissolve the free base in dry Ethanol or Ethyl Acetate under N₂. Bubble dry HCl gas or add 1.1 eq of Acetyl Chloride (which generates HCl in situ with trace alcohol). Collect the white precipitate.

Technical Visualization

Figure 1: The Oxidative Degradation Pathway

Understanding the enemy: How the white powder turns into brown tar.[2]

OxidationPathway Start 4-Amino-3-propoxyphenol (White Solid) Inter Quinone Imine Intermediate (Violet/Red) Start->Inter Oxidation (-2H) (Air/pH > 7/Metal Ions) End Polymeric Aggregates (Brown/Black Tar) Inter->End Polymerization (Irreversible) Prevention PREVENTION: 1. Low pH (<6) 2. Reducing Agents (Na2S2O4) 3. Inert Gas (N2) Prevention->Start

Caption: The oxidative dehydrogenation of p-aminophenols to quinone imines is the rate-limiting step for degradation. Once formed, polymerization is rapid and irreversible.

Figure 2: Purification Decision Matrix

Select the correct workflow based on your crude purity.

PurificationLogic Start Crude Reaction Mixture Check Is purity > 85%? Start->Check Recryst Recrystallization (EtOH/H2O + Na2S2O4) Check->Recryst Yes AcidBase Acid-Base Extraction Check->AcidBase No Dry Vacuum Dry (Dark/N2) Recryst->Dry Step1 1. Dissolve in dilute HCl (Filter insolubles) AcidBase->Step1 Step2 2. Wash aq. layer with EtOAc (Removes non-basic impurities) Step1->Step2 Step3 3. Adjust pH to 6-7 with NaHCO3 (Under N2 + Na2S2O4) Step2->Step3 Step3->Recryst Precipitate Formed

Caption: Workflow for isolating 4-Amino-3-propoxyphenol. The Acid-Base extraction leverages the amphoteric nature of the molecule to remove neutral organic impurities.

Standard Operating Procedures (SOPs)

SOP-01: Recrystallization with Antioxidant Protection

Use this protocol for final polishing of the material.

Materials:

  • Crude 4-Amino-3-propoxyphenol.

  • Solvent A: Ethanol (degassed).

  • Solvent B: Water containing 0.5% Sodium Dithionite (freshly prepared).

  • Apparatus: Three-neck flask, Nitrogen inlet, Reflux condenser.

Procedure:

  • Inert Setup: Flush the flask with Nitrogen for 10 minutes.

  • Dissolution: Add the crude solid and minimum Solvent A (Ethanol). Heat to 60°C. Do not boil aggressively.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a sintered glass funnel under N₂ pressure (avoid paper filters which absorb product).

  • Crystallization: Add Solvent B (Water + Dithionite) dropwise to the hot solution until a faint cloudiness persists.

  • Cooling: Turn off heat. Allow the flask to cool to room temperature slowly in the oil bath. Then move to an ice bath (0°C).

  • Isolation: Filter the white crystals. Wash the cake immediately with cold, degassed water containing trace dithionite.

  • Drying: Dry in a vacuum oven at 40°C in the dark.

SOP-02: Storage and Handling
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.

  • Shelf Life:

    • Free Base: < 3 months (even under N₂).

    • HCl Salt: > 12 months.

Data Summary: Solvent Compatibility

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water ModerateLowPoorPropoxy group reduces water solubility; oiling out likely.
Ethanol HighHighPoorToo soluble; low recovery yield.
Ethanol/Water (1:3) HighLowExcellent Best balance. Requires antioxidant in water phase.
Toluene ModerateLowGoodGood for removing polar tars. Anhydrous conditions possible.[2]
Ethyl Acetate HighModerateFairGood for extraction, poor for crystallization (yield loss).

References

  • Scientific Committee on Consumer Products (SCCP). (2006).[2] Opinion on 4-Amino-3-nitrophenol. European Commission. (Mechanistic insight into aminophenol stability). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[1][2][3] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General chemistry of p-aminophenol oxidation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Amino-3-propoxyphenol and Its Isomeric Precursors: A Guide for Researchers

In the vast landscape of aromatic intermediates, aminophenols represent a cornerstone class of compounds, pivotal to advancements in pharmaceuticals, dye chemistry, and materials science. The specific arrangement of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of aromatic intermediates, aminophenols represent a cornerstone class of compounds, pivotal to advancements in pharmaceuticals, dye chemistry, and materials science. The specific arrangement of the hydroxyl and amino moieties on the benzene ring, along with the introduction of further substituents, drastically alters the molecule's physicochemical properties, reactivity, and toxicological profile. This guide provides an in-depth comparative analysis of 4-Amino-3-propoxyphenol against its foundational isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol—as well as the closely related substituted derivative, 4-Amino-3-methylphenol.

Our objective is to move beyond a simple cataloging of data, instead providing a mechanistic rationale for the observed and predicted properties. For the drug development professional and the research scientist, understanding why these molecules behave differently is paramount for rational design and application. We will delve into experimental data where available and employ established chemical principles to forecast the behavior of less-characterized compounds like 4-Amino-3-propoxyphenol, offering a robust framework for both selection and further investigation.

Part 1: Physicochemical Properties - A Foundation for Comparison

The fundamental properties of a molecule dictate its behavior in a given system, from its solubility in a reaction solvent to its ability to cross a biological membrane. The following table summarizes key physicochemical data for our compounds of interest. It is critical to note that while extensive experimental data exists for the primary isomers, information on 4-Amino-3-propoxyphenol is primarily based on high-quality computational models, as experimental characterization is not widely published.

Property4-Amino-3-propoxyphenol4-Amino-3-methylphenol2-Aminophenol3-Aminophenol4-Aminophenol
Structure
CAS Number 1342281-39-3[1]2835-99-6[2]95-55-6591-27-5123-30-8
Molecular Wt. 167.20 g/mol (Computed)[3]123.15 g/mol [4]109.13 g/mol 109.13 g/mol 109.13 g/mol
Melting Point Not Available176-179 °C[4]174 °C122 °C187.5 °C
pKa (Amino) Not AvailableNot Available4.72[1]4.175.48[1]
pKa (Hydroxyl) Not Available10.34 (Predicted)[4]9.71[1]9.8710.30
LogP 1.8 (Computed)[3]0.51[4]0.620.170.04
Water Solubility Not AvailableInsoluble[4]17 g/L35 g/L15 g/L

Expert Analysis of Physicochemical Trends:

  • Basicity (pKa of Amino Group): The basicity of the amino group is a direct reflection of the availability of its lone pair of electrons. In 4-aminophenol, the hydroxyl group's lone pairs can donate electron density into the ring via resonance, particularly at the para-position where the amino group resides. This increases the electron density on the nitrogen, making it a stronger base (higher pKa) compared to the ortho and meta isomers.

  • Acidity (pKa of Hydroxyl Group): Conversely, the acidity of the phenolic proton is enhanced by electron-withdrawing groups. The amino group is electron-donating, which suppresses the acidity of the phenol compared to unsubstituted phenol (pKa 9.95)[5]. This effect is most pronounced in 4-aminophenol, resulting in it being the weakest acid among the isomers.

  • Solubility & Lipophilicity (LogP): The addition of alkyl (methyl) and alkoxy (propoxy) groups significantly increases the non-polar character of the molecule. This is evident in the higher computed LogP of 4-Amino-3-propoxyphenol and the measured insolubility of 4-Amino-3-methylphenol in water[4]. This trend is crucial for applications requiring specific solubility profiles, such as formulation in non-aqueous solvents or predicting partitioning in biological systems.

Part 2: Comparative Reactivity and Mechanistic Rationale

The utility of an aminophenol isomer is defined by its chemical reactivity. The interplay between the activating -NH2 and -OH groups and the electronic nature of any additional substituents governs the molecule's susceptibility to electrophilic attack and oxidation—the two most critical reaction classes for this family of compounds.

The Role of Substituents in Electrophilic Aromatic Substitution

Both the amino and hydroxyl groups are strong activating, ortho, para-directing groups. In a molecule like 4-aminophenol, this means the positions ortho to the hydroxyl group (and meta to the amino group) are highly activated towards electrophilic substitution.

Now, consider 4-Amino-3-propoxyphenol . The propoxy group (-OPr) at the 3-position is also a strong activating, ortho, para-directing group. Its presence provides a powerful synergistic effect:

  • Enhanced Activation: The propoxy group donates additional electron density into the ring, making the aromatic system even more nucleophilic and thus more reactive towards electrophiles than unsubstituted 4-aminophenol.

  • Directing Influence: The propoxy group directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The existing amino group is at C4, and the hydroxyl is at C1. This complex interplay of directing effects can be leveraged to achieve regioselective synthesis of polysubstituted aromatic compounds.

  • Steric Hindrance: The bulky propoxy group can sterically hinder reactions at the adjacent C2 position and potentially at the amino group itself, a factor that must be considered in reaction design.

Oxidative Coupling: The Chemistry of Color

A primary application for aminophenol derivatives is in oxidative hair dyes.[6] In this process, the aminophenol acts as a "developer" or "primary intermediate." Under alkaline conditions and in the presence of an oxidizing agent (typically hydrogen peroxide), the developer is oxidized to a highly reactive quinoneimine species. This electrophilic intermediate then rapidly attacks an electron-rich "coupler" molecule to form a stable, colored indo dye that is trapped within the hair shaft.[7]

The structure of the aminophenol developer is the primary determinant of the final color. The substituent directly influences the electronic structure of the quinoneimine intermediate, which in turn affects the wavelength of light absorbed by the final dye molecule.

G

For 4-Amino-3-propoxyphenol , the propoxy group at the C3 position would be expected to:

  • Stabilize the Quinoneimine: The electron-donating nature of the propoxy group can help stabilize the electron-deficient quinoneimine intermediate, potentially affecting the rate of its formation and subsequent coupling reaction.

  • Modify the Chromophore: The substituent becomes an integral part of the final dye's conjugated system. An alkoxy group at this position is known to shift the absorption maximum (λmax) of the dye, leading to different color shades (e.g., modifying reds and browns) compared to dyes derived from unsubstituted 4-aminophenol.[8] This ability to fine-tune the final color is precisely why such derivatives are synthesized and patented for the cosmetic industry.[6]

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To translate theoretical differences into empirical data, a standardized experimental protocol is essential. The following procedure outlines a method for comparing the reactivity of various aminophenol isomers in an oxidative coupling reaction using UV-Vis spectrophotometry. This system is self-validating, as the inclusion of well-characterized isomers like 4-aminophenol provides a reliable benchmark for comparison.

Objective: To determine the relative rate of dye formation and the spectral characteristics of the resulting dye for different aminophenol isomers when reacted with a standard coupler.

Materials:

  • Aminophenol Isomers (e.g., 4-Amino-3-propoxyphenol, 4-aminophenol)

  • Coupler: 1-Naphthol

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂)

  • Solvent: Ethanol/Water mixture (e.g., 1:1 v/v)

  • Base: Ammonium Hydroxide (NH₄OH)

  • UV-Vis Spectrophotometer and cuvettes

Experimental Workflow:

G

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare 10 mM stock solutions of each aminophenol isomer to be tested in ethanol.

    • Prepare a 10 mM stock solution of 1-naphthol in ethanol.

    • Prepare a fresh 1:100 dilution of 30% H₂O₂ in deionized water to yield a ~3% solution.

  • Reaction Setup:

    • In a 3 mL quartz cuvette, combine 1.0 mL of the aminophenol stock solution, 1.0 mL of the 1-naphthol stock solution, 0.9 mL of deionized water, and 0.1 mL of 1M ammonium hydroxide. Mix gently by pipetting.

    • Place the cuvette in the spectrophotometer.

  • Baseline Measurement:

    • Record a full UV-Vis spectrum (e.g., 350-700 nm) of the mixture. This serves as the t=0 baseline before the reaction is initiated.

  • Initiation and Monitoring:

    • Remove the cuvette, add 10 µL of the 3% H₂O₂ solution, cap, invert twice to mix, and immediately return to the spectrophotometer.

    • Begin kinetic data acquisition, recording a full spectrum every 30 seconds for at least 15 minutes. Note the λmax of the emerging colored product.

  • Data Analysis and Interpretation:

    • For each aminophenol isomer, extract the absorbance value at the λmax of the dye product at each time point.

    • Plot Absorbance vs. Time. The initial slope of this curve is proportional to the initial reaction rate.

    • Causality: A steeper slope indicates a faster rate of dye formation, signifying a more reactive aminophenol derivative under these conditions. Differences in the final λmax directly demonstrate the influence of the substituent on the color of the final product.

Part 4: Comparative Toxicology and Safety Insights

For professionals in drug development and regulated industries like cosmetics, a compound's efficacy cannot be divorced from its safety profile. Aminophenols, as a class, are known skin and eye irritants and may cause skin sensitization.[9] A key toxicological concern is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[9]

  • Unsubstituted Isomers: 4-Aminophenol, in particular, is noted for its selective nephrotoxicity (kidney toxicity) at higher doses, a factor that has driven the development of safer alternatives.[10]

  • 4-Amino-3-methylphenol: This derivative is a known metabolite of the carcinogenic o-toluidine and has been shown to cause DNA damage in the presence of copper ions.[2]

  • 4-Amino-3-propoxyphenol: While specific toxicological studies are not publicly available, GHS classification data from suppliers indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3] This profile is broadly consistent with the aminophenol class.

Crucially, the substitution on the aminophenol ring is a key strategy for mitigating toxicity. Patents for hair dye formulations often claim that derivatives, such as 4-amino-2-methoxymethylphenol, exhibit a more favorable toxicological and dermatological profile, showing no mutagenicity in the Ames test where the parent 4-aminophenol might show activity.[6] This suggests a deliberate design principle: the addition of substituents like the propoxy group may alter the metabolic pathways of the molecule, potentially reducing the formation of toxic reactive intermediates and improving the overall safety profile.

Conclusion

The introduction of the 3-propoxy group is predicted to significantly increase the molecule's lipophilicity and reactivity towards electrophilic substitution compared to 4-aminophenol. In the context of its primary application as a dye intermediate, this modification serves a dual purpose: it fine-tunes the electronic properties of the resulting chromophore to achieve unique color shades and likely modifies its metabolic fate to improve its toxicological profile over first-generation aminophenols. The provided experimental framework offers a direct path for researchers to empirically validate these predictions and quantify the performance differences between these valuable chemical intermediates.

References

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63676142, 4-Amino-3-propoxyphenol. Retrieved from [Link]

  • EWG Skin Deep®. (n.d.). What is 4-AMINO-3-NITROPHENOL. Retrieved from [Link]

  • Cosmetics Info. (n.d.). 4-Amino-3-Nitrophenol. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21455113, 4-Amino-2-propoxyphenol. Retrieved from [Link]

  • Baghdad Science Journal. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]

  • ChemBK. (2024). 4-amino-3-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4997451A - Oxidative hair dyeing compositions based on 4-aminophenol derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016535, 4-(2-Aminoethoxy)phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of nitrogen limitation on the biodegradability and toxicity of nitro- and aminophenol isomers to methanogenesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of p-Phenylenediamines and Aminophenols in Hair Dye Products: Interlaboratory Study. Retrieved from [Link]

  • Google Patents. (n.d.). EP0395837A1 - Oxidation hair dyes based on 4-aminophenol derivatives.
  • U.S. Environmental Protection Agency. (2016). Provisional Peer-Reviewed Toxicity Values for o-Aminophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1419108, 2-Amino-4-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Cleanchem. (n.d.). Salbutamol EP Impurity D. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Salbutamol Sulfate - Impurity D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342, m-Cresol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • CIR Report Data Sheet. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 4-Amino-3-propoxyphenol

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist to provide a comprehensive operational plan for...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 4-Amino-3-propoxyphenol. We will delve into the rationale behind each safety protocol, ensuring that every procedure is a self-validating system built on a deep understanding of the material's chemical characteristics.

Hazard Analysis of 4-Amino-3-propoxyphenol

Understanding the hazard profile is the critical first step in developing a robust safety plan. 4-Amino-3-propoxyphenol is an aromatic amine, a class of compounds that requires careful handling.[1]

The specific Globally Harmonized System (GHS) classifications for 4-Amino-3-propoxyphenol indicate it is a hazardous substance. The hazard statements associated with this compound are:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications are supported by data from analogous compounds. For example, 4-Amino-3-methylphenol also causes skin, eye, and respiratory irritation.[3] Furthermore, other substituted aminophenols are recognized as potential skin sensitizers and may be harmful if swallowed or inhaled.[4] Given the known irritant properties and the general toxicological profile of aromatic amines, a conservative approach to handling is warranted to minimize all potential routes of exposure.[5][6]

Core Principles of Exposure Minimization

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on a foundation of robust engineering and administrative controls.

Engineering Controls: The single most important engineering control for handling 4-Amino-3-propoxyphenol, especially in its powdered form, is a certified chemical fume hood.[7][8] A fume hood is essential to control the inhalation hazard posed by fine particulates and any potential vapors.[3]

Administrative Controls: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in this guide. Work areas should be clearly demarcated, and access restricted during handling operations.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE must be directly correlated to the task being performed. The Precautionary Statement P280 specifically mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound.[2]

Eye and Face Protection

Due to the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required for all operations, including handling sealed containers.

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) of the solid or during procedures with a high risk of splashing (e.g., transferring solutions), a full-face shield should be worn in addition to chemical splash goggles.[9]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation as per the H315 classification.[2]

  • Gloves: Nitrile gloves are the standard for incidental contact.[10] Always use unlined gloves and check them for tears or holes before use.[9] For prolonged handling or immersion, consult a glove compatibility chart, but double-gloving provides an excellent margin of safety. Contaminated gloves must be removed and disposed of properly before leaving the laboratory.[11]

  • Lab Coat: A full-length laboratory coat with long sleeves is mandatory.[11] Ensure the coat is fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks involving significant quantities of the solid where dust generation is unavoidable, disposable coveralls (e.g., Tyvek) should be considered to prevent contamination of personal clothing.[12]

Respiratory Protection

To mitigate the risk of respiratory tract irritation (H335), all handling of solid 4-Amino-3-propoxyphenol must be performed within a chemical fume hood.[8]

  • Standard Operations: For routine, small-scale laboratory work conducted entirely within a fume hood, additional respiratory protection is typically not required.

  • Non-Routine or Emergency Situations: In the event of a large spill outside of a fume hood or if engineering controls fail, a full-face or half-mask air-purifying respirator with appropriate particulate/organic vapor cartridges is necessary.[13][14]

PPE Selection Matrix

This table summarizes the minimum PPE requirements for common laboratory tasks involving 4-Amino-3-propoxyphenol.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Container Handling (Moving/Inspecting)Chemical Splash GogglesNitrile Gloves, Lab CoatNot Required
Weighing Solid (<1g)Chemical Splash GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab CoatChemical Fume Hood
Reaction Workup/Transfers Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab CoatChemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Chemical Resistant Apron/CoverallAir-Purifying Respirator

Procedural Guidance: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat/Coverall: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your chemical splash goggles and, if required, the face shield.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (The "Dirty-to-Clean" Workflow)

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it up in the gloved hand, and then slide a clean finger under the cuff of the remaining glove to peel it off over the first one. Dispose of immediately in the designated waste container.

  • Face Shield/Goggles: Remove the face shield and then the goggles by handling the straps, not the front. Place them in a designated area for decontamination.

  • Lab Coat/Coverall: Unbutton the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward. Hang it in its designated location or dispose of it if it's a disposable coverall.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[15]

Diagram: PPE Workflow for Handling Aminophenols

This diagram illustrates the logical flow for selecting appropriate PPE based on the planned laboratory task.

PPE_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: PPE Selection cluster_disposal Phase 3: Post-Handling Start Identify Task: Handling 4-Amino-3-propoxyphenol Assess_Form Assess Physical Form of Compound Start->Assess_Form Solid_Ops Solid Form (Weighing, Transfer) Assess_Form->Solid_Ops Solid Liquid_Ops Liquid Form (Solution, Reaction) Assess_Form->Liquid_Ops Liquid/Solution Eng_Control Work in Chemical Fume Hood Solid_Ops->Eng_Control Liquid_Ops->Eng_Control Base_PPE Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Eng_Control->Base_PPE Low Splash Risk Enhanced_PPE Enhanced PPE: - Base PPE - Face Shield Eng_Control->Enhanced_PPE High Splash Risk Doff_PPE Doff PPE Correctly Base_PPE->Doff_PPE Enhanced_PPE->Doff_PPE Disposal Dispose of Contaminated Waste in Labeled Bins Doff_PPE->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: PPE selection workflow for 4-Amino-3-propoxyphenol.

Decontamination and Disposal

Proper disposal is a critical component of the safety lifecycle, preventing delayed exposure and environmental contamination.

  • Disposable PPE: All contaminated disposable items (gloves, wipes, coveralls) must be placed in a clearly labeled hazardous waste container. Do not discard them in the regular trash.

  • Reusable PPE: Goggles and face shields should be decontaminated after each use according to your institution's standard procedures.

  • Chemical Waste: All waste containing 4-Amino-3-propoxyphenol, including excess solid and solutions, must be disposed of as hazardous chemical waste.[7] Follow your institution's and local regulations for hazardous waste disposal.[3] Never dispose of this chemical down the drain.[3]

Emergency Procedures

In the event of an exposure, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]

  • UC IPM. (2023). What Are You Wearing? Basic PPE for Pesticide Safety. [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • U.S. Department of Health and Human Services. (Date not available). Personal Protective Equipment (PPE). [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • Solutions Pest & Lawn. (Date not available). The Best Personal Protective Equipment For Pesticides. [Link]

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